molecular formula C6H15Cl2N3O B1379736 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride CAS No. 7037-14-1

2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride

Cat. No. B1379736
CAS RN: 7037-14-1
M. Wt: 216.11 g/mol
InChI Key: FWRPTQFULFDENC-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is a chemical compound with the empirical formula C6H15Cl2N3O and a molecular weight of 216.11 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is Cl.Cl.NNC(=O)CN1CCCC1 . The InChI code is 1S/C6H13N3O.2ClH/c7-8-6(10)5-9-3-1-2-4-9;;/h1-5,7H2,(H,8,10);2*1H .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, no further physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is used in the synthesis of various derivatives with potential biological activities. For instance, it has been employed in the formation of derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, which demonstrated pronounced plant growth stimulating effects (Pivazyan et al., 2019).

Ligand Synthesis for Metal Complexes

  • This compound is integral in synthesizing new ligands, such as [N-(1-pyridine-2-yl)Ethlidene AcitoHydrazide], which subsequently form complexes with transition metals like Co, Cr, and Fe. These complexes have been characterized and studied for potential applications (Al-Kilany & Al-Khuder, 2017).

Supramolecular Architecture and Hydrogen Bonding

  • In a study exploring novel pyridine-based hydrazone derivatives, 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride played a crucial role. The research focused on understanding the role of hydrogen bonding in stabilizing supramolecular architectures (Khalid et al., 2021).

Antimicrobial Properties

  • Derivatives of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride have been synthesized and evaluated for their antimicrobial properties. This includes studies on novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, which showcased potential as antimicrobial agents (Mahmoud et al., 2017).

Antitubercular Activity

  • The compound has been used to synthesize novel Schiff’s Bases of 2-(1H-tetrazol-5-yl) Pyridine, which were then evaluated for their antitubercular activity against Mycobacterium Tuberculosis. Some derivatives showed potent and moderate activities (Mohite et al., 2021).

properties

IUPAC Name

2-pyrrolidin-1-ylacetohydrazide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-8-6(10)5-9-3-1-2-4-9;;/h1-5,7H2,(H,8,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRPTQFULFDENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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